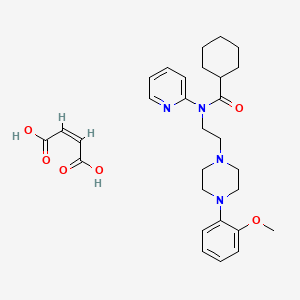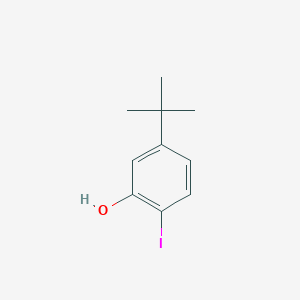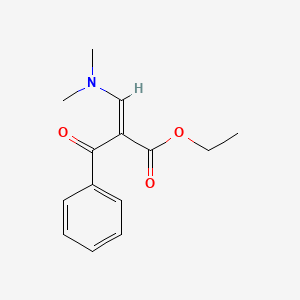
WAY-100635 マレイン酸塩
概要
説明
WAY-100635 maleate salt is a highly selective 5-HT1A serotonin receptor antagonist . It has the ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity .
Molecular Structure Analysis
The molecular weight of WAY-100635 maleate salt is 538.64 . Its molecular formula is C25H34N4O2 · C4H4O4 . The InChI key is XIGAHNVCEFUYOV-BTJKTKAUSA-N .Chemical Reactions Analysis
WAY-100635 maleate salt is a potent and selective 5-hydroxytryptamine1A antagonist with an IC50 of 0.95 ± 0.12 nM for 5-HT . It has an IC50 of 1.35 nM and is > 100-fold selective for the 5-HT1A site relative to a range of other CNS receptors .Physical And Chemical Properties Analysis
WAY-100635 maleate salt is a solid substance . It is soluble in water to 50 mM . It is also soluble in DMSO and EtOH . The storage condition is at -20°C .科学的研究の応用
WAY-100635 マレイン酸塩:科学研究における応用に関する包括的な分析
セロトニン受容体拮抗作用: WAY-100635 マレイン酸塩は、5-HT1A セロトニン受容体の強力かつ選択的な拮抗剤として広く使用されています。この応用は、さまざまな行動や生理学的プロセスにおけるセロトニンの役割を研究する上で不可欠です。 例えば、この化合物は、クリーナーラッパと呼ばれる魚の種の行動がセロトニンの活性によって調節されているかどうかを調査するために使用されてきました .
神経薬理学的研究: この化合物は、3,4-メチレンジオキシメタンフェタミン(MDMA)の活性を阻害する能力があるため、神経薬理学的研究において貴重です。 研究者は、WAY-100635 マレイン酸塩を使用して、雄のウィスターラットにおけるMDMA誘発オキシトシンの放出を阻害し、社会行動への影響を理解することを目指してきました .
精神疾患研究: セロトニン受容体への作用により、WAY-100635 マレイン酸塩は、うつ病、不安、統合失調症など、セロトニンが役割を果たすさまざまな精神疾患の研究に役立ちます。
神経画像研究: 神経画像において、WAY-100635 マレイン酸塩は、脳内の5-HT1A受容体を可視化するための放射性リガンドとして使用され、神経疾患や脳の病気の研究を支援します。
心臓血管研究: この化合物の5-HT1A受容体に対する選択性は、心臓血管研究にも及んでおり、心臓機能と血圧調節におけるセロトニンの役割を理解するのに役立ちます。
薬物開発: WAY-100635 マレイン酸塩は、セロトニン受容体を標的とする新しい薬剤の開発において、特に気分や認知に関連する状態を対象とした参照化合物として役立ちます。
比較生物学: WAY-100635 マレイン酸塩の非ヒト種に対する影響は、さまざまな生物におけるセロトニン受容体の進化的側面に関する洞察を提供します。
ドーパミン受容体研究: 興味深いことに、WAY-100635 マレイン酸塩は、ドーパミンD4受容体アゴニストとしても作用し、行動や神経学的状態におけるドーパミンの役割に関する研究の道を開いています .
各アプリケーションに関連する詳細な情報または特定の研究については、お気軽にお問い合わせください!
MilliporeSigma - WAY-100635 powder MilliporeSigma - WAY-100635 powder BioCrick - WAY-100635 maleate salt
作用機序
Target of Action
WAY-100635 maleate salt is a potent and selective antagonist for the 5-hydroxytryptamine 1A (5-HT1A) receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine . The 5-HT1A receptor is implicated in a variety of cognitive and physiological processes, including the regulation of mood and anxiety .
Mode of Action
WAY-100635 maleate salt interacts with its target, the 5-HT1A receptor, by binding to it selectively . This binding inhibits the action of serotonin on the 5-HT1A receptor . Unlike WAY100135, another compound that interacts with the 5-HT1A receptor, WAY-100635 maleate salt displays no partial agonist activity .
Biochemical Pathways
The primary biochemical pathway affected by WAY-100635 maleate salt is the serotonin signaling pathway . By acting as an antagonist at the 5-HT1A receptor, WAY-100635 maleate salt prevents serotonin from binding to the receptor and activating the pathway . This can lead to downstream effects such as changes in mood and anxiety levels .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of WAY-100635 maleate salt’s action primarily involve the inhibition of serotonin activity at the 5-HT1A receptor . This can result in a variety of effects, depending on the specific physiological context. For example, in the central nervous system, this could lead to changes in mood and anxiety levels .
Action Environment
The action, efficacy, and stability of WAY-100635 maleate salt can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can bind to the 5-HT1A receptor may influence the effectiveness of WAY-100635 maleate salt .
実験室実験の利点と制限
WAY-100635 maleate salt has several advantages for use in laboratory experiments. It is a potent agonist of the 5-HT1A receptor and has been shown to have a number of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and is widely available. However, there are some limitations to using WAY-100635 maleate salt in laboratory experiments. For example, it has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, it has not been approved for use in humans, so it cannot be used in clinical trials.
将来の方向性
There are a number of potential future directions for WAY-100635 maleate salt. For example, further research could be conducted to investigate the potential therapeutic applications of WAY-100635 maleate salt in the treatment of depression and anxiety. Additionally, research could be conducted to investigate the effects of WAY-100635 maleate salt on other neurological disorders, such as schizophrenia and bipolar disorder. Furthermore, research could be conducted to investigate the potential side effects of WAY-100635 maleate salt and to develop safer and more effective formulations of the compound. Finally, research could be conducted to investigate the potential interactions of WAY-100635 maleate salt with other drugs and to develop new formulations that could be used in combination therapies.
Safety and Hazards
生化学分析
Biochemical Properties
WAY-100635 maleate salt plays a significant role in biochemical reactions by selectively binding to the 5-HT1A serotonin receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. WAY-100635 maleate salt interacts with the receptor by inhibiting its activity, which in turn affects the downstream signaling pathways. The compound has been shown to interact with various enzymes and proteins, including those involved in the serotonin and dopamine pathways. These interactions are primarily inhibitory, leading to a decrease in the activity of the targeted biomolecules .
Cellular Effects
WAY-100635 maleate salt has profound effects on various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting the 5-HT1A receptor, which leads to altered neurotransmitter release and changes in synaptic plasticity. This compound also affects gene expression by modulating the activity of transcription factors that are regulated by serotonin signaling. Additionally, WAY-100635 maleate salt impacts cellular metabolism by altering the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of action of WAY-100635 maleate salt involves its binding to the 5-HT1A serotonin receptor. This binding inhibits the receptor’s activity, preventing the activation of downstream G protein-coupled signaling pathways. The inhibition of these pathways leads to changes in neurotransmitter release, enzyme activity, and gene expression. WAY-100635 maleate salt also interacts with other biomolecules, such as dopamine receptors, further influencing its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WAY-100635 maleate salt can change over time. The compound is relatively stable, but its activity can degrade under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that WAY-100635 maleate salt can have lasting effects on cellular function, including sustained changes in gene expression and neurotransmitter levels. These temporal effects are crucial for understanding the long-term impact of the compound on biological systems .
Dosage Effects in Animal Models
The effects of WAY-100635 maleate salt vary with different dosages in animal models. At low doses, the compound effectively inhibits the 5-HT1A receptor without causing significant adverse effects. At higher doses, WAY-100635 maleate salt can lead to toxic effects, including altered behavior, changes in cardiovascular function, and potential neurotoxicity. These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
WAY-100635 maleate salt is involved in several metabolic pathways, primarily those related to serotonin and dopamine metabolism. The compound interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of serotonin and dopamine. By inhibiting these enzymes, WAY-100635 maleate salt can alter the levels of these neurotransmitters and affect overall metabolic flux. Additionally, the compound can influence the levels of various metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, WAY-100635 maleate salt is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of WAY-100635 maleate salt, influencing its overall activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of WAY-100635 maleate salt is primarily within the cytoplasm and at the cell membrane, where it interacts with the 5-HT1A serotonin receptor. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the precise mechanisms by which WAY-100635 maleate salt exerts its effects on cellular function .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAHNVCEFUYOV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474703 | |
| Record name | WAY-100635 maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634908-75-1 | |
| Record name | WAY-100635 maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does WAY-100635 Maleate Salt interact with the serotonin system to influence behavior?
A1: WAY-100635 Maleate Salt acts as a potent and selective antagonist of the serotonin 5-HT1A receptor. [, ] In the study on aconitine, zebrafish embryos exposed to this plant toxin displayed increased coiling behavior, a response linked to 5-HT1A receptor activation. Co-exposure with WAY-100635 Maleate Salt effectively rescued this behavioral change, indicating a blockade of the 5-HT1A receptor. [] This highlights the compound's ability to counteract the effects of 5-HT1A receptor overactivation.
Q2: Can WAY-100635 Maleate Salt impact the antinociceptive effects of drug combinations?
A2: Research suggests that WAY-100635 Maleate Salt can modulate the combined antinociceptive effects of cannabidiol (CBD) and amitriptyline (AT). When co-administered with CBD and AT, WAY-100635 Maleate Salt partially reversed the pain-reducing effects of this combination in a formalin-induced inflammatory pain model. [] This suggests that the synergistic antinociceptive action of CBD and AT is partially mediated through the serotonin 5-HT1A receptor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)





![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)






